Product packaging for 4-Isopropyldihydrofuran-2(3H)-one(Cat. No.:)

4-Isopropyldihydrofuran-2(3H)-one

Cat. No.: B8685148
M. Wt: 128.17 g/mol
InChI Key: KSHNENOHFJQWJE-UHFFFAOYSA-N
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Description

Significance within Heterocyclic Chemistry

The compound's core structure features a five-membered lactone ring, which includes an oxygen atom. chemicalbook.com This heterocyclic system is a common motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The specific arrangement of the isopropyl group at the 4-position further enhances its utility, providing a handle for stereoselective modifications. This structural characteristic is crucial for its application in the synthesis of complex, chiral molecules. chemicalbook.com

Overview of Structural Features and Reactivity Potential

The molecular formula of 4-Isopropyldihydrofuran-2(3H)-one is C₇H₁₂O₂. ontosight.ai Its structure incorporates a ketone group within the lactone ring, which serves as a primary site for chemical reactions. chemicalbook.com This ketone functionality is susceptible to nucleophilic attack, enabling a variety of transformations such as reductions and Grignard reactions. chemicalbook.com This reactivity profile allows for the creation of diverse derivatives with potential applications in medicinal chemistry and materials science. chemicalbook.com

Research Trajectories and Academic Relevance

Current research is actively exploring the synthetic utility of this compound. It is recognized as a key intermediate in the synthesis of various organic molecules. chemicalbook.comchemicalbook.com Notably, the enantiomerically pure forms of related compounds, such as (R)-4-propyldihydrofuran-2(3H)-one, are crucial for the synthesis of certain antiepileptic drugs. chemicalbook.comchemicalbook.comgoogle.com The development of efficient and stereoselective synthetic routes to these dihydrofuranone derivatives is a significant focus within the academic community, driving innovations in asymmetric catalysis and green chemistry. chemicalbook.comgoogle.com The compound's versatility ensures its continued relevance in both academic exploration and industrial applications. google.com

Interactive Data Table: Properties of this compound and its Analogs

PropertyThis compound(R)-4-Propyldihydrofuran-2(3H)-one
Molecular Formula C₇H₁₂O₂ ontosight.aiC₇H₁₂O₂ chemicalbook.com
Molecular Weight 128.17 g/mol ontosight.ai128.17 g/mol chemicalbook.com
CAS Number 10547-88-3 ontosight.ai63095-51-2 chemicalbook.com
IUPAC Name 4-isopropyloxolan-2-one(4R)-4-propyloxolan-2-one nih.govpharmacompass.com
Appearance -Yellow oily liquid chemicalbook.comchemdad.com
Solubility -Slightly soluble in chloroform, methanol (B129727), and ethanol (B145695) chemicalbook.comchemdad.com
Storage -2-8°C chemicalbook.comchemdad.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B8685148 4-Isopropyldihydrofuran-2(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-propan-2-yloxolan-2-one

InChI

InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3

InChI Key

KSHNENOHFJQWJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)OC1

Origin of Product

United States

Synthetic Methodologies for 4 Isopropyldihydrofuran 2 3h One and Its Chiral Forms

Total Synthesis Approaches

The complete synthesis of 4-isopropyldihydrofuran-2(3H)-one, and particularly its optically active forms, is a key focus in synthetic organic chemistry due to its utility as an intermediate.

Cyclization Reactions for Dihydrofuranone Ring Formation

The formation of the dihydrofuranone ring is a critical step in the synthesis of this compound. A common and effective method involves the intramolecular cyclization of a functionalized precursor. For instance, a substituted succinic acid derivative can be selectively reduced and subsequently cyclized to form the lactone ring. One such approach starts with (R)-2-propylsuccinic acid 4-tert-butyl ester, which is activated and then reduced, followed by acid-catalyzed cyclization to yield the desired dihydrofuranone. chemicalbook.com

Another strategy involves the hydrolysis of a cyano group to a carboxylic acid, which then undergoes intramolecular esterification (lactonization) under acidic or basic conditions to form the dihydrofuranone ring. google.com The choice of acid for this process can range from organic acids like p-toluenesulfonic acid to inorganic acids such as hydrochloric or sulfuric acid. google.com Furthermore, the Vilsmeier reagent has been utilized for the intramolecular cyclization of 4-ynamides to produce dihydrofuran-2(3H)-ones.

The table below summarizes various cyclization strategies applicable to the formation of the dihydrofuranone ring.

Starting Material TypeKey TransformationReagents/ConditionsReference
Substituted Succinic Acid EsterReduction and CyclizationSodium borohydride (B1222165), Trifluoroacetic acid chemicalbook.com
Substituted NitrileHydrolysis and LactonizationAcidic (e.g., HCl, H₂SO₄) or Basic conditions google.com
4-YnamideIntramolecular CyclizationVilsmeier reagent (POCl₃/DMF)

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry at the C4 position is crucial for the synthesis of specific enantiomers of this compound.

Asymmetric catalysis offers an efficient route to enantiomerically enriched products. Organocatalysis has emerged as a powerful tool, generating the desired stereocenter with high efficiency and low environmental impact. google.com For the synthesis of the related (R)-4-propyldihydrofuran-2(3H)-one, an organocatalytic method starting from trans-2-hexen-1-al and nitromethane (B149229) has been developed, which is noted for its economic and industrial scalability. google.com This approach avoids the use of transition metals, simplifying product purification. google.com

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of related 4-alkyldihydrofuran-2(3H)-ones, optically pure (S)-2-n-pentanoyl-4-substituted oxazol-2-ones have been employed as starting materials. google.comwipo.int The chiral auxiliary guides the alkylation step, and after subsequent reduction and hydrolysis, the auxiliary can be recovered. google.com Pseudoephedrine is another effective chiral auxiliary that can be reacted with a carboxylic acid to form an amide, which then directs stereoselective alkylation. wikipedia.org

The preparation of optically pure this compound can be achieved by starting with an enantiomerically pure precursor or through the resolution of a racemic mixture. A method for preparing optically pure (R)-4-n-propyldihydrofuran-2(3H)-one with high optical purity involves starting with an optically pure raw material, which ensures the final product also has high chiral purity without the need for chiral separation. google.com When racemic starting materials are used, the resulting product is a mixture of diastereomers that may require challenging separation by methods like chiral column chromatography. chemicalbook.comgoogle.com

The table below outlines different approaches to achieve stereoselectivity.

MethodKey PrincipleExample Reagents/AuxiliariesReference
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity.Small organic molecules (organocatalysis) google.com
Chiral AuxiliaryTemporary incorporation of a chiral group to direct a reaction.(S)-4-substituted oxazol-2-ones, Pseudoephedrine google.comwikipedia.orgwipo.int
Optically Pure Starting MaterialUse of an enantiomerically pure precursor to ensure product purity.Optically pure (S)-2-n-pentanoyl-4-substituted oxazol-2-one google.com

Multistep Synthetic Routes

The synthesis of this compound and its analogs often involves a sequence of reactions. A common multi-step process for the synthesis of the related (R)-4-n-propyldihydrofuran-2(3H)-one includes alkylation, reduction, cyano hydrolysis, and lactonization. google.comwipo.int

One reported route starts with an optically pure (S)-3-n-pentanoyl-4-substituted oxazol-2-one which undergoes an alkyl substitution reaction. epo.org This is followed by reduction of a nitrile group to an alcohol and subsequent hydrolysis and lactonization to yield the final product. epo.org Another approach begins with the reduction of (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid using a borane (B79455) dimethyl sulfide (B99878) complex, followed by treatment with hydrochloric acid to afford (R)-4-propyldihydrofuran-2(3H)-one. chemicalbook.com

A different synthetic strategy employs a chiral sulfoxide (B87167) as a starting material, which is then subjected to a series of reactions including catalysis with metal ruthenium, reaction with trichloroacetyl chloride for ring closure, and finally dechlorination and desulfurization to obtain the product. chemicalbook.com Enzymatic resolution of a racemic substituted malonate has also been utilized, where the (R)-isomer is isolated and then converted to the chiral lactone through reduction and ring closure. chemicalbook.com

The table below details the key steps in various multistep synthetic routes.

Starting MaterialKey StepsIntermediate ProductsFinal ProductReference
(S)-3-n-pentanoyl-4-substituted oxazol-2-oneAlkylation, Reduction, Cyano Hydrolysis, Lactonization(R)-3-(hydroxymethyl)hexanenitrile(R)-4-n-propyldihydrofuran-2(3H)-one google.comwipo.intepo.org
(R)-2-((tert-butoxycarbonyl)methyl)pentanoic acidReduction, Acid-catalyzed cyclization-(R)-4-propyldihydrofuran-2(3H)-one chemicalbook.com
Chiral SulfoxideCatalysis, Ring Closure, Dechlorination, DesulfurizationCis olefin, Chlorinated lactone(R)-4-propyldihydrofuran-2(3H)-one chemicalbook.com
Racemic Substituted MalonateEnzymatic Resolution, Reduction, Ring Closure(R)-isomer of malonateChiral lactone chemicalbook.com
Alkylation Processes

Alkylation of pre-existing γ-butyrolactone frameworks or their precursors is a direct method for introducing the isopropyl group. This typically involves the generation of an enolate from a suitable lactone derivative, followed by its reaction with an isopropyl electrophile.

A common strategy employs chiral auxiliaries to direct the stereochemistry of the alkylation. For instance, optically pure (S)-3-n-pentanoyl-4-substituted oxazol-2-ones can serve as starting materials. google.comepo.org Alkylation of the enolate derived from such a chiral precursor with a suitable electrophile, followed by subsequent transformations, can yield the desired chiral lactone. google.comepo.org The use of strong bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) is typical for generating the enolate at low temperatures to ensure kinetic control and high diastereoselectivity. google.comepo.org

Another approach involves the direct alkylation of γ-butyrolactone itself. This method, while simpler, often leads to mixtures of mono- and di-alkylated products and requires careful control of reaction conditions to achieve acceptable yields of the desired 4-substituted product.

Reduction Methodologies

Reduction of unsaturated lactones or related precursors is a widely used method to obtain this compound. The choice of reducing agent and catalyst is crucial for achieving high yields and, in the case of chiral synthesis, high enantioselectivity.

Catalytic hydrogenation of α,β-unsaturated lactones, such as 4-isopropyl-2(5H)-furanone, is a common approach. This method often employs precious metal catalysts like palladium on carbon (Pd/C) or ruthenium complexes. nih.gov For instance, palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated lactones has been shown to be effective under base-free conditions, offering good enantioselectivity.

Another reduction strategy involves the use of hydride reagents. The reduction of a ketone precursor can be achieved using sodium borohydride, often in a protic solvent like methanol (B129727) or ethanol (B145695) at low temperatures. chemicalbook.com For example, a process has been described where a ketone intermediate is reduced with sodium borohydride at approximately -20°C. chemicalbook.com

The reduction of carboxylic acid derivatives is also a viable route. For example, (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid can be reduced with dimethyl sulfide borane in tetrahydrofuran (B95107) to yield (R)-4-propyldihydrofuran-2(3H)-one, a close analog of the target compound. chemicalbook.com This suggests a similar strategy could be applied for the synthesis of this compound.

PrecursorReducing Agent/CatalystProductKey Features
4-Isopropyl-2(5H)-furanoneH₂, Pd/CThis compoundStandard catalytic hydrogenation.
Keto-precursorSodium BorohydrideThis compoundReduction of a ketone functionality.
(R)-2-((tert-butoxycarbonyl)methyl)pentanoic acidDimethyl sulfide borane(R)-4-Propyldihydrofuran-2(3H)-oneReduction of a carboxylic acid derivative.
Cyano Hydrolysis and Lactonization

A multi-step synthesis involving the hydrolysis of a nitrile group followed by intramolecular cyclization (lactonization) is a well-documented pathway to γ-lactones, including this compound. google.comepo.org This route often provides good control over the stereochemistry.

A patented process describes the synthesis of optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one, a homolog of the target compound, starting from an optically pure (S)-3-n-pentanoyl-4-substituted oxazol-2-one. google.comepo.org The key steps involve:

Alkylation of the chiral starting material with a substituted acetonitrile (B52724) to introduce the future C2 and C3 carbons of the lactone ring.

Reduction of the resulting intermediate to form an optically pure (R)-3-(hydroxymethyl)hexanenitrile.

Acid- or base-catalyzed hydrolysis of the cyano group to a carboxylic acid, which then undergoes spontaneous lactonization to yield the final γ-lactone. google.comepo.org

The hydrolysis of the nitrile can be performed under either acidic (e.g., with hydrochloric or sulfuric acid) or alkaline conditions. google.comepo.org In the case of alkaline hydrolysis, a final acidification step is required to promote the lactonization. google.comepo.org This method has the advantage of producing the target molecule with high optical purity. google.comepo.org

Research has also explored the use of enzymes for the conversion of hydroxynitriles to lactones. For example, whole cells of Rhodococcus rhodochrous have been used for the enantioselective hydrolysis of hydroxynitriles to produce chiral lactones. acs.org

Oxidative Approaches

Oxidative methods provide another avenue for the synthesis of this compound. These typically involve the oxidation of a suitable precursor, such as a diol or a cyclic ketone.

One prominent oxidative method is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone using a peroxyacid or a peroxide as the oxidant. wikipedia.org For the synthesis of this compound, a conceivable precursor would be an appropriately substituted cyclobutanone. The regioselectivity of the Baeyer-Villiger oxidation is generally predictable, with the more substituted carbon atom preferentially migrating. Asymmetric Baeyer-Villiger oxidations, using chiral catalysts or enzymes, can provide access to enantiomerically enriched lactones. sigmaaldrich.comchemrxiv.orgchemrxiv.org

Another oxidative approach is the oxidative cyclization of 1,4-diols. Various oxidizing agents can be employed for this transformation. For instance, ruthenium catalysts have been shown to efficiently catalyze the oxidative lactonization of 1,4-diols in the presence of an oxidant like acetone. nih.gov This method offers a direct route to γ-butyrolactones from readily available diol precursors. nih.gov

Oxidative MethodTypical PrecursorTypical ReagentsProduct
Baeyer-Villiger OxidationIsopropyl-substituted cyclobutanonePeroxyacids (e.g., m-CPBA), H₂O₂ with catalystThis compound
Oxidative CyclizationIsopropyl-substituted 1,4-diolRuthenium catalysts, PCC, other oxidizing agentsThis compound
Intermediate Compound Transformations (e.g., from nitromethyl hexanal)

The transformation of specifically functionalized acyclic precursors represents a powerful strategy for the synthesis of this compound. A notable example is the synthesis starting from nitromethane and an appropriate aldehyde, which proceeds through a nitro-containing intermediate.

A patented process for the asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one, a close analog, starts from trans-2-hexen-1-al and nitromethane. google.comwipo.int This organocatalytic method generates the key stereocenter in the initial step. The resulting nitro-containing intermediate is then converted to the final lactone through a series of transformations. A key step in this sequence is the conversion of the nitro group into a carbonyl group, a transformation known as the Nef reaction. mdma.chwikipedia.orgalfa-chemistry.comorganic-chemistry.org The Nef reaction typically involves the acid hydrolysis of a salt of a primary or secondary nitroalkane. wikipedia.org In the context of the synthesis of this compound, a similar strategy could be employed, likely starting with an appropriately substituted hexanal (B45976) derivative.

Nickel-Hydride Catalyzed Reductions of Unsaturated Lactones

The conjugate reduction of α,β-unsaturated lactones is a key transformation for which nickel-hydride catalysis offers a potent solution. This method is particularly useful for the 1,4-reduction of the double bond in a precursor like 4-isopropyl-2(5H)-furanone.

Nickel-based catalysts, often generated in situ, have been shown to be effective for the conjugate reduction of various α,β-unsaturated carbonyl compounds. organic-chemistry.org For example, a system composed of nickel(II) chloride and a hydride source can achieve the desired reduction. Nickel nanoparticles have also been employed for this purpose, offering a mild and selective reduction system. organic-chemistry.orgresearchgate.net These reactions often proceed with high chemoselectivity, reducing the carbon-carbon double bond while leaving the carbonyl group of the lactone intact.

Biocatalytic Routes

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral compounds, including this compound. The use of enzymes, either as isolated preparations or in whole-cell systems, can afford high enantioselectivity.

A key biocatalytic strategy involves the asymmetric reduction of a prochiral ketone precursor. Ketoreductases (KREDs) are a class of enzymes that are particularly well-suited for this transformation. rsc.org Research has shown that γ-keto nitriles can be stereoselectively reduced by a library of KREDs to produce chiral γ-hydroxy nitriles. georgiasouthern.eduthieme-connect.comresearchgate.netgeorgiasouthern.edu These intermediates can then be readily cyclized to the corresponding chiral γ-lactones. georgiasouthern.eduthieme-connect.comresearchgate.netgeorgiasouthern.edu The stereochemical outcome of the reduction can often be controlled by selecting a specific ketoreductase that exhibits the desired stereopreference. thieme-connect.com

Another biocatalytic approach is the Baeyer-Villiger oxidation of a cyclic ketone precursor using Baeyer-Villiger monooxygenases (BVMOs). wikipedia.org These enzymes can catalyze the oxidation with high regio- and enantioselectivity, providing a direct route to chiral lactones.

The enantioselective hydrolysis of racemic esters or lactones, known as kinetic resolution, is another established biocatalytic method. While effective, this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Biocatalytic MethodEnzyme ClassTypical PrecursorKey Advantage
Asymmetric ReductionKetoreductases (KREDs)γ-Keto nitrile or γ-keto esterHigh enantioselectivity, potential for >99% ee.
Asymmetric Baeyer-Villiger OxidationBaeyer-Villiger Monooxygenases (BVMOs)Isopropyl-substituted cyclobutanoneHigh regio- and enantioselectivity.
Enantioselective HydrolysisLipases, EsterasesRacemic this compound or its ester precursorSeparation of enantiomers.

Green Chemistry Considerations in Synthesis

The development of green synthetic routes to this compound, often referred to as whiskey lactone, and its chiral forms is driven by the need to replace traditional methods that may involve hazardous reagents and generate significant waste. nih.govresearchgate.net Key areas of focus in greening the synthesis of this and other lactones include the use of biocatalysis, environmentally friendly solvents, and energy-efficient reaction conditions. numberanalytics.com

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral lactones under mild and environmentally friendly conditions. numberanalytics.com Enzymes, such as lipases and alcohol dehydrogenases, offer high selectivity and efficiency, often operating in aqueous media and at ambient temperatures. nih.govresearchgate.netnumberanalytics.com

Recent research has demonstrated the use of bacterial whole cells for the stereoselective synthesis of whiskey lactone isomers. nih.govnih.govresearchgate.netmdpi.com For instance, bacteria from the genus Rhodococcus have been shown to effectively oxidize corresponding diols to enantiomerically pure or enriched whiskey lactone isomers. nih.govresearchgate.net This approach aligns with green chemistry principles by utilizing renewable biocatalysts and often allows for the use of waste streams from other industries, such as oleoindustry by-products, as fermentation media. nih.govmdpi.com

A notable three-step chemo-enzymatic process has been developed for the synthesis of individual enantiomeric forms of whiskey lactones. nih.govnih.govresearchgate.net This method involves:

Separation of a diastereoisomeric mixture of whiskey lactones. nih.govnih.govresearchgate.netmdpi.com

Chemical reduction of the separated lactones to their corresponding diols. nih.govnih.govresearchgate.netmdpi.com

Microbial oxidation of the racemic diols to yield individual enantiomers of whiskey lactone. nih.govnih.govresearchgate.net

This process highlights a hybrid approach where traditional chemistry is combined with biocatalysis to achieve high stereoselectivity, a key consideration for fragrance and flavor compounds where different enantiomers can have distinct sensory properties. nih.govmdpi.com

Environmentally Benign Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. numberanalytics.comresearchgate.net Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, and bio-derived solvents like γ-valerolactone (GVL). numberanalytics.comresearchgate.netrsc.org While specific applications of these green solvents directly to this compound synthesis are still an area of active research, the broader trend in lactone synthesis points towards their adoption. numberanalytics.comunimi.it

For example, the Baeyer-Villiger oxidation, a common method for lactone synthesis, has been successfully performed using hydrogen peroxide as a green oxidant and an acidic resin as a recyclable catalyst in ethanol, a bio-based solvent. researchgate.net Another study demonstrated the efficient conversion of cyclic ketones to lactones using Oxone, an inexpensive and non-polluting oxidizing agent, in an aqueous buffer solution. nih.gov These examples showcase the potential for developing greener oxidative cyclization steps in the synthesis of this compound.

Catalytic Methods

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy requirements, and allow for the use of less hazardous reagents. In the context of this compound synthesis, both metal-based and organocatalysts are being explored to improve sustainability.

A patented process for the synthesis of whiskey lactone utilizes n-valeraldehyde and a crotonate ester as starting materials in an alcohol solvent, proceeding through a ketonic acid ester intermediate that is then hydrogenated over a palladium or ruthenium on carbon catalyst. google.com While this method still employs metal catalysts, the use of catalytic hydrogenation is generally considered a greener alternative to stoichiometric reducing agents.

Furthermore, a novel organocatalytic method has been developed for the asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one, a structurally related lactone. google.com This process uses small, metal-free organic molecules as catalysts, which are often cheaper, more readily available, and less toxic than their transition metal counterparts. google.com The development of such organocatalytic systems for the synthesis of this compound could significantly enhance its green credentials.

Research Findings on Green Synthesis of Whiskey Lactone

Table 1: Selected Green Chemistry Approaches for the Synthesis of Whiskey Lactone and Related Compounds

Approach Catalyst/Reagent Substrate Product Key Green Features Reference
Microbial Oxidation Rhodococcus erythropolis anti- and syn-3-methyl-octane-1,4-diols Enantiomerically pure or enriched whiskey lactone isomers Biocatalysis, high stereoselectivity nih.govresearchgate.net
Biotransformation Bacterial whole cells 3-methyl-octane-1,4-diols Whiskey lactone isomers Use of renewable biocatalysts, potential for waste valorization mdpi.com
Catalytic Hydrogenation Palladium or Ruthenium on Carbon Ketonic acid ester Whiskey lactone Catalytic process, avoids stoichiometric reagents google.com
Organocatalysis Small organic molecules trans-2-hexen-1-al and nitromethane (R)-4-propyldihydrofuran-2(3H)-one Metal-free catalysis, low environmental impact google.com
Green Oxidation Oxone Cyclic ketones Lactones Use of a non-polluting oxidant, aqueous reaction medium nih.gov
Microwave-Assisted Baeyer-Villiger Oxidation Amberlyst 15 resin / H₂O₂ Levoglucosenone derivatives Chiral butyrolactones Energy efficiency (microwave), recyclable catalyst, green oxidant researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Isopropyldihydrofuran 2 3h One

Functional Group Transformations

The strategic location of the carbonyl group and the ether oxygen within the lactone ring, along with the isopropyl substituent, allows for a variety of chemical modifications. These transformations are fundamental for the synthesis of more complex molecules.

The most prominent reaction of 4-isopropyldihydrofuran-2(3H)-one is the cleavage of the lactone ring. This transformation is a key step in the synthesis of various pharmaceutical agents. The ring-opening can be achieved under both acidic and basic conditions, leading to the formation of a γ-hydroxy carboxylic acid or its corresponding salt.

For instance, the (R)-enantiomer of 4-propyldihydrofuran-2(3H)-one, a closely related compound, is a crucial intermediate in the synthesis of the antiepileptic drug Brivaracetam. In this synthesis, the lactone ring is opened to create a key intermediate for further derivatization. This process can be initiated by hydrolysis or by using specific reagents like trimethylsilyl (B98337) iodide, which facilitates the ring opening to form a silyl (B83357) ether and an acyl iodide, which can be subsequently converted to other derivatives.

The general mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by proton transfer and elimination of the ring-opening to yield the corresponding 4-hydroxy-3-isopropylpentanoic acid.

Conversely, base-catalyzed hydrolysis, or saponification, proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the ester bond and the formation of a carboxylate salt. Acidic workup then provides the γ-hydroxy carboxylic acid.

The propensity of the lactone ring to open is influenced by factors such as ring strain and the electronic effects of substituents. While γ-lactones are generally more stable than their β-lactone counterparts, they readily undergo ring-opening under appropriate conditions, a reactivity that is harnessed in various synthetic applications.

Following the crucial step of lactone ring-opening, the resulting acyclic intermediate can be further functionalized. A significant application of this strategy is observed in the synthesis of Brivaracetam from (R)-4-propyldihydrofuran-2(3H)-one. After the lactone ring is opened, the resulting intermediate undergoes derivatization to introduce new functional groups.

A common synthetic route involves the conversion of the hydroxyl group of the ring-opened product into a leaving group, such as a bromide. This is typically followed by the formation of an amide bond with an appropriate amine, for instance, (S)-2-aminobutanamide, to construct the final drug molecule. This sequence of reactions highlights how the initial lactone serves as a chiral building block, with the isopropyl (or in the case of the Brivaracetam precursor, propyl) group influencing the stereochemical outcome of the synthesis.

While direct derivatization of the isopropyl moiety or the intact lactone ring system is less common in the context of its primary applications, modifications could theoretically be achieved through radical halogenation or other methods, provided that the reaction conditions are compatible with the lactone functionality. However, the more synthetically valuable transformations proceed through the ring-opened form.

The mechanism of LiAlH₄ reduction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the C-O bond of the ring and generating an aldehyde. The aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding alkoxide, which upon acidic workup yields the diol. youtube.comlibretexts.org

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters, including lactones, under standard conditions. libretexts.org This difference in reactivity allows for the selective reduction of other functional groups in a molecule while leaving the lactone ring intact.

Table 1: Reduction of this compound

Reagent Product Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄) 4-Isopropyl-1,4-butanediol Anhydrous ether or THF, followed by aqueous workup
Sodium Borohydride (NaBH₄) No reaction Typically in alcoholic solvents

Reaction Mechanisms

A deeper understanding of the chemical transformations of this compound requires an examination of the reaction mechanisms that govern its reactivity. The following subsections explore the elucidated pathways and the factors that control the reaction rates.

The hydrolysis of lactones, including this compound, can proceed through several mechanistic pathways depending on the reaction conditions. The most common mechanisms for ester hydrolysis are the bimolecular acyl-oxygen cleavage pathways, designated as AAC2 for acidic conditions and BAC2 for basic conditions.

In the AAC2 mechanism , the reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, ultimately leading to the cleavage of the acyl-oxygen bond and the formation of the carboxylic acid and alcohol functionalities of the ring-opened product.

The BAC2 mechanism under basic conditions involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the alkoxide as the leaving group, to form a carboxylic acid, which is immediately deprotonated by the basic medium to yield a carboxylate salt.

While these are the most prevalent pathways, other mechanisms such as AAL1 (unimolecular alkyl-oxygen cleavage in acid) can occur under specific conditions, particularly with substrates that can form stable carbocations. However, for a γ-lactone like this compound, the AAC2 and BAC2 pathways are the most likely.

For the AAC2 mechanism , the rate-determining step is typically the nucleophilic attack of the water molecule on the protonated carbonyl carbon. The initial protonation is a rapid equilibrium, but the subsequent attack by the relatively weak nucleophile (water) is a slower process.

In the BAC2 mechanism , the rate-limiting step is the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon. The hydroxide ion is a strong nucleophile, but this step involves the formation of a high-energy tetrahedral intermediate, making it the slowest step in the reaction sequence.

The rate of these reactions can be influenced by several factors. Steric hindrance around the carbonyl group can slow down the rate of nucleophilic attack. The electronic nature of substituents on the lactone ring can also play a role; electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon and accelerate the reaction, while electron-donating groups can have the opposite effect. In the case of this compound, the electron-donating nature of the isopropyl group may slightly decrease the reactivity of the carbonyl group compared to an unsubstituted γ-butyrolactone.

Table 2: Mechanistic Details of Lactone Hydrolysis

Mechanism Conditions Key Steps Rate-Limiting Step

Stereochemical Control and Selectivity in Reactions

Achieving stereochemical control is paramount in the synthesis and reactions of chiral molecules like this compound, as the spatial arrangement of atoms dictates the molecule's properties and biological activity. The C4-isopropyl group creates a chiral center, meaning that precise control over reaction pathways is necessary to selectively produce the desired (R) or (S) enantiomer. Research into the synthesis of analogous 4-alkyl-γ-butyrolactones highlights several effective strategies for achieving high stereoselectivity.

One of the most prevalent methods involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the reactant to guide the stereochemical course of a reaction. For instance, optically pure oxazolidinones can be acylated and then subjected to an alkylation reaction. The bulky chiral auxiliary blocks one face of the molecule, forcing the incoming alkyl group to attack from the less hindered side, thus creating the desired stereocenter with high selectivity. Following the reaction, the auxiliary is cleaved, yielding the enantiomerically enriched product. This strategy has been successfully employed in the synthesis of related compounds like (R)-4-propyldihydrofuran-2(3H)-one. google.comepo.org

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For example, the asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one has been achieved using an organocatalytic method starting from trans-2-hexen-1-al and nitromethane (B149229), generating the stereocenter with high enantiomeric excess. google.com This approach is often scalable and avoids the use of potentially toxic metals. google.com Similarly, chiral metal complexes, such as those involving copper or iridium, can catalyze enantioselective alkylations on γ-butyrolactone precursors. nih.govrsc.org

Enzymatic resolution is another key technique, particularly for industrial-scale production. This method uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, a racemic mixture of a substituted malonate, a precursor to the lactone, can be resolved using specific enzymes that hydrolyze one enantiomer while leaving the other intact. epo.org This allows for the isolation of the desired (R)- or (S)-isomer for subsequent cyclization to the final lactone product.

The table below summarizes various stereoselective methods used for the synthesis of chiral 4-substituted γ-butyrolactones, which are applicable to this compound.

Method
Catalyst/AuxiliaryDescriptionSelectivityReferencegoogle.comgoogle.comnih.govepo.orgnih.gov

Catalytic Reactions Involving the Dihydrofuranone Core

The dihydrofuranone core of this compound is a versatile scaffold for various catalytic transformations. These reactions primarily target the ester functional group and the C-H bonds within the lactone ring, enabling the synthesis of more complex molecules.

Catalytic hydrogenation is a fundamental reaction for the dihydrofuranone core, although the saturated lactone ring itself is generally stable to hydrogenation under mild conditions. However, if unsaturation is present elsewhere in the molecule, such as in a side chain or if the core is a butenolide (an unsaturated γ-lactone), catalytic hydrogenation is a key step. For example, the hydrogenation of α,β-unsaturated lactones to their saturated counterparts is efficiently achieved using palladium or ruthenium catalysts. chemicalbook.com In some cases, the carbonyl group of the lactone can be reduced to a diol under more forceful conditions using specific catalysts.

More advanced catalytic reactions focus on the functionalization of C-H bonds . Iridium-catalyzed C-H alkylation has been demonstrated on the related γ-butyrolactam structure, where a chiral iridium catalyst can direct the addition of alkenes to the C5 position with high enantioselectivity. rsc.org This strategy allows for the direct formation of new carbon-carbon bonds on the lactone ring, bypassing the need for pre-functionalized substrates.

Catalytic reactions are also central to the synthesis of the dihydrofuranone core itself . Palladium-catalyzed cyclization of alkenoic acids is a well-established method for forming unsaturated lactones, which can then be hydrogenated to yield saturated systems like this compound. Furthermore, rhenium-based catalysts have been shown to be active in the hydrogenation and rearrangement of furan-containing precursors, such as 4-(2-furyl)-3-buten-2-one, to form cyclic ketones that are structurally related to the dihydrofuranone core. csic.es

The following table details representative catalytic reactions applicable to the dihydrofuranone core and its precursors.

Reaction Type
Catalyst SystemTransformationReferencersc.orgnih.govcsic.eschemicalbook.com

Structural Elucidation and Advanced Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 4-Isopropyldihydrofuran-2(3H)-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom, enabling unambiguous structural assignment.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton in the molecule are observed. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

Isopropyl Group Protons : The two methyl groups of the isopropyl moiety are diastereotopic, meaning they are chemically non-equivalent, and therefore are expected to appear as two separate doublets. The single proton of the isopropyl methine group would appear as a multiplet due to coupling with the adjacent methyl protons and the proton at the C4 position.

Ring Protons : The protons on the furanone ring (at C3, C4, and C5) exhibit complex splitting patterns due to their coupling with one another. The protons at C5, being adjacent to the oxygen atom of the lactone, are typically shifted downfield. The protons at C3 are adjacent to the carbonyl group and will also show a characteristic downfield shift. The proton at the C4 chiral center will show coupling to the protons at C3, C5, and the isopropyl methine proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Isopropyl-CH₃ ~0.9-1.1 Doublet
Isopropyl-CH₃' ~0.9-1.1 Doublet
Isopropyl-CH ~1.8-2.2 Multiplet
H-3 ~2.3-2.7 Multiplet
H-4 ~2.5-2.9 Multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon : The most downfield signal in the spectrum corresponds to the carbonyl carbon (C2) of the lactone, typically appearing in the 170-180 ppm region.

Ring Carbons : The carbon atom bonded to the ring oxygen (C5) appears in the 65-85 ppm range. The other ring carbons (C3 and C4) and the isopropyl group carbons resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Isopropyl-CH₃ ~18-22
Isopropyl-CH ~30-35
C-3 ~35-40
C-4 ~40-45
C-5 ~70-75

2D NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. Cross-peaks in the COSY spectrum connect protons that are coupled, typically on adjacent carbons. This would confirm, for instance, the connectivity between the isopropyl methine proton and the C4 proton, as well as the couplings between all the protons on the dihydrofuranone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the most prominent feature is the lactone functional group.

C=O Stretch : A very strong and sharp absorption peak is expected in the range of 1780-1740 cm⁻¹, which is characteristic of the carbonyl group in a five-membered ring lactone (γ-lactone). The ring strain in the five-membered ring shifts this absorption to a higher frequency compared to acyclic esters.

C-O Stretch : A strong absorption corresponding to the C-O-C stretching of the ester group will be present, typically in the 1300-1000 cm⁻¹ region.

C-H Stretch : Absorptions corresponding to the stretching of sp³ C-H bonds of the alkyl portions (isopropyl group and the saturated ring) will be observed in the 3000-2850 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Alkane C-H stretch 2850–3000 Medium-Strong
Lactone C=O stretch 1740–1780 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-TOF)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, can determine the mass of the parent ion with high accuracy, allowing for the confirmation of the molecular formula (C₇H₁₂O₂).

The molecular weight of this compound is approximately 128.17 g/mol . In ESI-MS, the compound would likely be observed as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides structural information. Common fragmentation pathways for γ-lactones include the loss of CO₂, the loss of the alkyl side chain, and ring-opening reactions, giving rise to characteristic fragment ions that help confirm the structure.

Table 4: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₁₂O₂
Exact Mass 128.0837
Common Adducts (ESI+) [M+H]⁺ (m/z 129.0910), [M+Na]⁺ (m/z 151.0730)

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Since this compound contains a chiral center at the C4 position, it exists as two enantiomers, (R) and (S). Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules. This method measures the differential absorption of left and right circularly polarized light by the chiral molecule.

The n→π* electronic transition of the lactone carbonyl group is a chromophore that gives rise to a Cotton effect in the CD spectrum. The sign and magnitude of this Cotton effect are sensitive to the stereochemistry of the molecule. By comparing the experimentally measured CD spectrum with theoretical spectra calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration ((R) or (S)) of the enantiomer can be unequivocally assigned.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases indicates that the solid-state structure of this compound has not been determined by single-crystal X-ray diffraction. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not publicly available for this specific compound.

The absence of a determined crystal structure precludes a detailed discussion of its solid-state conformation, intermolecular interactions, and packing arrangements. The generation of data tables based on experimental crystallographic findings is therefore not possible at this time.

Theoretical and Computational Studies of 4 Isopropyldihydrofuran 2 3h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-isopropyldihydrofuran-2(3H)-one, DFT calculations would provide significant insights into its chemical behavior.

Electronic Structure Analysis

A thorough electronic structure analysis using DFT would typically involve the calculation of various molecular properties. These calculations would help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. Key parameters that would be investigated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP) Maps: These maps would visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

Mulliken Atomic Charges: Calculation of the partial charge on each atom, providing further detail on the electronic distribution.

Without specific studies on this compound, no data table for its electronic properties can be generated.

Reaction Mechanism Predictions and Validation

DFT is also instrumental in predicting the pathways of chemical reactions. For this compound, this could involve:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.

Activation Energy Barriers: Calculating the energy required to overcome the transition state, which determines the reaction rate.

Thermodynamic Calculations: Determining the change in enthalpy and Gibbs free energy to predict the spontaneity and equilibrium of a reaction.

Such studies would be invaluable for optimizing synthetic routes or understanding its degradation pathways. However, no specific reaction mechanisms for this compound have been computationally validated in the available literature.

Conformational Analysis and Energy Minimization

The five-membered ring of a dihydrofuranone is not planar and can adopt various conformations. The isopropyl group at the 4-position would further influence the preferred shapes of the molecule. A conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds to identify all possible conformers.

Energy Minimization: Optimizing the geometry of each conformer to find the local and global energy minima. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium.

Boltzmann Distribution: Calculating the relative population of each conformer at a given temperature based on their energy differences.

This analysis is critical as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. No specific data on the stable conformers of this compound is available.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. To perform a QSAR study on derivatives of this compound, a set of its analogs with known activities (e.g., as flavor compounds, pheromones, or pharmacologically active agents) would be required.

The process would involve:

Data Set Collection: Gathering a series of derivatives with measured biological activity.

Descriptor Calculation: Computing a wide range of molecular descriptors for each derivative, which can be electronic, steric, hydrophobic, or topological in nature.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. As there is no published data on the biological activities of a series of this compound derivatives, no QSAR studies have been performed.

Derivatives and Analogues of 4 Isopropyldihydrofuran 2 3h One

Synthesis of Substituted Dihydrofuranones with an Isopropyl Moiety

The synthesis of dihydrofuranones substituted with an isopropyl group, particularly the closely related 4-propyldihydrofuran-2(3H)-one, has been explored through various methodologies. These approaches often serve as a basis for the synthesis of the isopropyl analogue.

One notable method involves the use of a racemic substituted malonate as a starting material. Through enzymatic resolution, the desired (R)-isomer can be obtained, which is then subjected to reduction and ring-closure to yield the chiral lactone. However, this method can be costly due to the stringent reaction conditions and the expense of enzymatic catalysis chemicalbook.com.

Another approach utilizes a chiral sulfoxide (B87167) as the starting material. This route involves catalysis by a metal, such as ruthenium, to produce a cis olefin. Subsequent reaction with trichloroacetyl chloride in the presence of zinc powder facilitates ring closure. The final product is obtained after dechlorination and desulfurization. A significant drawback of this method is the use of a costly and toxic metal catalyst, making it less suitable for large-scale industrial production chemicalbook.com.

A more recent and industrially scalable approach is the asymmetric synthesis starting from trans-2-hexen-1-al and nitromethane (B149229). This organocatalytic method generates the stereocenter with a high enantiomeric ratio and avoids the use of carcinogenic raw materials and transition metals. The process is economical and has a low environmental impact, making it a promising route for the synthesis of chiral 4-alkyldihydrofuran-2(3H)-ones google.com.

The table below summarizes various synthetic routes for 4-alkyldihydrofuran-2(3H)-ones, which are analogous to the synthesis of 4-isopropyldihydrofuran-2(3H)-one.

Table 1: Synthetic Routes to 4-Alkyldihydrofuran-2(3H)-ones

Starting Material Key Steps Advantages Disadvantages
Racemic substituted malonate Enzymatic resolution, reduction, ring-closure High chirality Costly, stringent conditions chemicalbook.com
Chiral sulfoxide Metal-catalyzed olefination, cyclization, dechlorination, desulfurization Effective for specific stereoisomers Use of expensive and toxic metal catalysts chemicalbook.com
trans-2-Hexen-1-al and nitromethane Organocatalytic asymmetric synthesis Economical, scalable, low environmental impact Requires careful control of reaction conditions google.com
Optically pure (S)-2-n-pentanoyl-4-substituted oxazol-2-one Alkylation, reduction, cyano hydrolysis, esterification High optical purity, good yield Multi-step process google.com

Structural Variations and their Academic Significance

The academic significance of 4-alkyldihydrofuran-2(3H)-ones, including the isopropyl variant, is largely centered on their role as key intermediates in the synthesis of biologically active molecules. The structural variations of these compounds, which can include different alkyl groups at the 4-position and other substitutions on the dihydrofuranone ring, are of great interest to medicinal chemists.

The (R)-enantiomer of 4-propyldihydrofuran-2(3H)-one is a crucial intermediate in the synthesis of Brivaracetam, an antiepileptic drug chemicalbook.comgoogle.com. This highlights the importance of the stereochemistry at the 4-position for biological activity. The use of racemic 4-n-propyldihydrofuran-2(3H)-one in the synthesis of related compounds leads to a pair of diastereomers that are difficult to separate, underscoring the need for enantiomerically pure starting materials chemicalbook.comgoogle.com.

Research has also explored the synthesis of various 3,4-diaryl-2(5H)-furanone derivatives, which have shown potent cytotoxic activities against cancer cell lines nih.gov. This suggests that the dihydrofuranone scaffold can be a template for the development of new therapeutic agents. Furthermore, the introduction of different substituents at various positions on the furanone ring can lead to a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties nih.govresearchgate.net.

The academic interest in these compounds also stems from the challenges and opportunities they present in asymmetric synthesis. The development of efficient and stereoselective methods for the synthesis of these chiral building blocks is an active area of research.

Development of Chiral Derivatives

The development of chiral derivatives of this compound is primarily driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. The synthesis of the (R)-enantiomer of 4-propyldihydrofuran-2(3H)-one has been extensively studied, and these methods are adaptable for the synthesis of the corresponding isopropyl derivative.

Several strategies have been employed to achieve high enantioselectivity:

Enzymatic Resolution: This method separates the enantiomers of a racemic mixture, providing access to the desired chiral compound. For instance, racemic substituted malonates can be resolved to yield the (R)-isomer for the synthesis of the chiral lactone chemicalbook.comepo.org.

Chiral Auxiliaries: The use of chiral auxiliaries, such as optically pure (S)-2-n-pentanoyl-4-substituted oxazol-2-one, can direct the stereochemical outcome of a reaction, leading to the formation of a single enantiomer google.com.

Asymmetric Catalysis: Organocatalytic methods have emerged as a powerful tool for the enantioselective synthesis of these compounds. For example, the reaction of trans-2-hexen-1-al with nitromethane in the presence of a chiral organocatalyst can produce (R)-4-propyldihydrofuran-2(3H)-one with high enantiomeric excess google.com. This approach is advantageous due to its cost-effectiveness and low environmental impact.

The table below outlines key chiral synthesis strategies for 4-alkyldihydrofuran-2(3H)-ones.

Table 2: Chiral Synthesis Strategies for 4-Alkyldihydrofuran-2(3H)-ones

Strategy Description Example
Enzymatic Resolution Separation of enantiomers from a racemic mixture using enzymes. Resolution of racemic substituted malonates chemicalbook.comepo.org.
Chiral Auxiliaries Use of a chiral molecule to control the stereochemistry of a reaction. Synthesis from optically pure (S)-2-n-pentanoyl-4-substituted oxazol-2-one google.com.
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer. Organocatalytic synthesis from trans-2-hexen-1-al and nitromethane google.com.

The development of these stereoselective synthetic routes is crucial for accessing the specific enantiomers required for pharmaceutical applications, thereby avoiding the complications associated with racemic mixtures.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecular Synthesis

4-Isopropyldihydrofuran-2(3H)-one serves as a versatile building block in various chemical syntheses. ontosight.aichemdad.com The compound is classified as an intermediate, a fine chemical, and a chiral standard, highlighting its role in the assembly of sophisticated molecular architectures. pharmaffiliates.com The five-membered lactone ring is a key functional group that allows for a variety of chemical transformations. chemicalbook.com

Its utility is underscored by the extensive use of structurally similar compounds, such as (R)-4-propyldihydrofuran-2(3H)-one, which is a critical intermediate in the synthesis of the antiepileptic drug Brivaracetam. chemicalbook.comchemicalbook.comchemicalbook.comgoogle.com The synthesis of such complex pharmaceutical agents often relies on the specific stereochemistry of chiral lactone precursors to ensure the desired biological activity. chemicalbook.comgoogle.comgoogle.com The synthesis processes are carefully designed to control the stereochemistry at the substituted position on the furanone ring. chemicalbook.comgoogle.com

Precursor for Advanced Chemical Entities

As a precursor, this compound holds potential for the development of new chemical entities in the pharmaceutical and agrochemical sectors. ontosight.ai Research into compounds with similar dihydrofuran scaffolds has indicated potential for biological activities, including antimicrobial and anti-inflammatory effects. ontosight.ai The general class of furan-2(3H)-one derivatives is actively being explored for the synthesis of novel heterocyclic compounds with potential applications, such as in vitro antiproliferative activity against cancer cell lines. rsc.org

The (S)-enantiomer, (S)-4-isopropyldihydrofuran-2(3H)-one, is recognized as a pharmaceutical standard and an intermediate, suggesting its role in the development and synthesis of new therapeutic agents or their impurities for analytical purposes. pharmaffiliates.com

Exploration in Novel Materials Chemistry (e.g., OLEDs)

While primarily utilized in synthetic organic chemistry, this compound is also a compound of interest in the field of materials science. ontosight.ai The exploration of lactone derivatives in novel materials is an emerging area of research. Although specific, detailed applications of this compound in areas like Organic Light-Emitting Diodes (OLEDs) are not extensively documented in published literature, the unique chemical properties of such heterocyclic compounds make them potential candidates for future investigation in advanced materials. ontosight.ai

Biological Activity Research Non Clinical Focus

Interaction with Molecular Targets

Research into the direct interaction of 4-isopropyldihydrofuran-2(3H)-one with specific molecular targets is an emerging area of study. While comprehensive data on the parent compound is limited, investigations into its derivatives and related structures have begun to shed light on its potential biological activities, particularly concerning inflammatory signaling pathways.

gp130 Inhibition and Signaling Modulation (e.g., STAT3 activation, JAK2 phosphorylation)

The glycoprotein (B1211001) 130 (gp130) receptor is a critical component in the signaling cascade of several cytokines, which in turn activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways, particularly JAK2 and STAT3. This pathway is a key regulator of cellular processes including inflammation and immunity.

Currently, there is a lack of direct published evidence specifically detailing the inhibitory effects of this compound on gp130 and the subsequent modulation of JAK2 phosphorylation and STAT3 activation. However, the gp130/JAK2/STAT3 signaling pathway is a known therapeutic target for inflammatory conditions. nih.govnih.govnih.gov For instance, inhibition of gp130 phosphorylation has been shown to alleviate ocular surface inflammation in mice, suggesting the therapeutic potential of targeting this pathway. nih.gov The activation of the JAK2/STAT3 pathway is a crucial step in the differentiation of pro-inflammatory Th17 cells, and its inhibition can reduce the inflammatory response. nih.gov

While direct studies on this compound are not yet available, the investigation of its derivatives, such as Limlactone, which possesses anti-inflammatory properties, suggests that this class of compounds may have the potential to interact with inflammatory signaling cascades. Future research is warranted to explore the direct effects of this compound and its analogues on the gp130/JAK2/STAT3 pathway to determine if they can modulate this key inflammatory signaling nexus.

Anti-inflammatory Activity in Mechanistic Models

The anti-inflammatory potential of compounds containing the dihydrofuran-2-one (or furanone) scaffold has been a subject of scientific inquiry. These structures are found in various natural and synthetic molecules that exhibit a range of biological activities.

Mechanistic studies on various furanone derivatives have indicated that they can exert anti-inflammatory effects through several mechanisms. These include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. For example, certain furanone-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of inflammation. researchgate.net

Furthermore, research on other heterocyclic compounds containing structures similar to dihydrofuran-2-one has demonstrated the ability to suppress the production of inflammatory mediators in cellular models of inflammation. For instance, some benzofuran (B130515) and dihydrobenzofuran derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and to decrease the secretion of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in macrophages stimulated with lipopolysaccharide (LPS). researchgate.netrsc.org

While these findings relate to broader classes of furanone-containing compounds, they provide a basis for the hypothesis that this compound and its derivatives may also possess anti-inflammatory properties. However, specific mechanistic studies on this compound are necessary to confirm and elucidate its precise mode of anti-inflammatory action.

Natural Product Isolation and Biological Evaluation

The investigation of natural sources for novel bioactive compounds is a cornerstone of pharmaceutical research. The dihydrofuran-2-one scaffold is present in various natural products, and its derivatives have been isolated from plant species and evaluated for their biological activities.

Isolation of Limlactone from Liriope muscari [(4R,5S)-5-(3-hydroxy-2,6-dimethylphenyl)-4-isopropyldihydrofuran-2-one]

A notable derivative of this compound, a compound named Limlactone, has been successfully isolated from the plant Liriope muscari. The systematic name for Limlactone is (4R,5S)-5-(3-hydroxy-2,6-dimethylphenyl)-4-isopropyldihydrofuran-2-one.

The isolation of Limlactone was achieved through chromatographic separation of an ethanol (B145695) extract of Liriope muscari. The structure of this novel natural product was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and Mass Spectrometry (MS). The molecular formula of Limlactone was established as C₁₅H₂₀O₃.

Liriope muscari has a history of use in traditional medicine, and modern phytochemical investigations have revealed the presence of various classes of compounds, including steroidal saponins, flavonoids, and phenols, which contribute to its biological activities. researchgate.net The isolation of Limlactone adds to the chemical diversity known from this plant genus. researchgate.net

Antioxidant Activity Studies of Natural Isolates

Following its isolation, Limlactone was evaluated for its antioxidant potential. The antioxidant activity was assessed using established in vitro assays, namely the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

In these assays, Limlactone demonstrated notable antioxidant activity. The results of these studies are summarized in the table below.

Antioxidant AssayIC₅₀ Value of Limlactone (µM)
DPPH Radical Scavenging> 200
ABTS Radical Cation Decolorization23.1
Data sourced from Molecules (2012), 17(8), 8773-8780.

The data indicates that Limlactone is a potent scavenger of the ABTS radical cation, with an IC₅₀ value of 23.1 µM. However, its activity against the DPPH radical was less pronounced. The presence of a phenolic hydroxyl group in the structure of Limlactone is likely a key contributor to its observed antioxidant properties, as phenolic compounds are well-known for their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Other phenolic compounds isolated from Liriope muscari have also exhibited significant antioxidant activities in similar assays. This highlights the potential of this plant species as a source of natural antioxidants.

Activity as Precursors for Pheromone-Based Attractants

The synthesis of insect pheromones is a critical aspect of developing environmentally benign pest management strategies. rsc.org Lactones, including derivatives of dihydrofuran-2-one (also known as γ-butyrolactone), are common structural motifs found in the pheromones of various insect species. The stereochemistry of these compounds is often crucial for their biological activity.

While the general class of γ-lactones is important in pheromone chemistry, a review of the recent scientific literature did not yield specific examples of this compound being directly utilized as a precursor for the synthesis of commercially or agriculturally significant pheromone-based attractants. The synthesis of insect pheromones often involves multi-step processes starting from readily available chiral or achiral precursors. rsc.org The suitability of a particular starting material depends on factors such as its cost, availability, and the efficiency with which it can be converted to the target pheromone structure.

Further research may explore the potential of this compound as a chiral building block for the synthesis of specific insect pheromones, particularly those containing a γ-lactone core with an isopropyl substituent.

Insect Deterrent Activity of Related Lactones

Lactones, which are cyclic esters, represent a significant class of naturally occurring and synthetic compounds that have demonstrated a considerable range of biological activities, including insect deterrent properties. nih.govarkat-usa.org Research has focused on these compounds as potential alternatives to conventional insecticides, aiming to manage pest populations by modifying their behavior rather than through extermination, which can disrupt ecological balance. mdpi.com The insect deterrent activity of lactones is influenced by their structural features, such as the configuration of chiral centers and the presence of additional functional groups. nih.gov

Studies have investigated various lactones for their feeding deterrent and repellent effects against a wide array of insects, from agricultural and storage pests to disease vectors.

Deterrent Activity against Storage Pests

A number of studies have focused on the efficacy of lactones against common storage pests. The feeding-deterrent activities of thirteen synthetic terpenoid lactones were evaluated against the granary weevil (Sitophilus granarius), the confused flour beetle (Tribolium confusum), and the khapra beetle (Trogoderma granarium). nih.gov The study highlighted that the stereochemistry and the presence of functional groups like double bonds or hydroxyl groups are crucial for the antifeeding activity. nih.gov

In another study, two lactones, γ-nonalactone and δ-nonalactone, exhibited repellent effects against the German cockroach (Blattella germanica) at concentrations of 77.9 µg/cm². nih.gov γ-dodecalactone and δ-dodecalactone also showed repellency, but at a higher concentration of 779.0 µg/cm². nih.gov The effectiveness of these lactones was found to be comparable to the positive control, DEET. nih.gov

Further research into terpenoid lactones with a carane (B1198266) system showed moderate feeding deterrent activity against Sitophilus granarius, but low activity against Tribolium confusum and Trogoderma granarium. arkat-usa.org Similarly, sesquiterpene α-exometylene-γ-lactones, such as inuchinenolide C, britanine, and arglabin, have demonstrated high antifeedant and repellent activities against various storage pests. researchgate.net

The following table summarizes the feeding deterrent activity of selected lactones against storage pests, measured by the total coefficient of deterrence (T). The T coefficient ranges from -200 (attractant) to +200 (strong deterrent).

Table 1: Feeding Deterrent Activity of Lactones against Storage Pests

Compound/Lactone Type Insect Species Activity Level Total Coefficient of Deterrence (T) Reference(s)
Terpenoid lactones with carane system Sitophilus granarius (adults) Moderate 76.4 and 93.5 arkat-usa.org
Terpenoid lactones with carane system Tribolium confusum (larvae and adults) Low -1.9 to +57.5 arkat-usa.org
Terpenoid lactones with carane system Trogoderma granarium (larvae) Low -1.9 to +57.5 arkat-usa.org
Anisaldehyde lactones Sitophilus granarius, Trogoderma granarium, Tribolium confusum Not specified 143.3 to 183.9 mdpi.com
β-cyclocitral lactone derivative (chlorolactone) Sitophilus granarius, Trogoderma granarium, Tribolium confusum Not specified 160.8 mdpi.com
γ-ethyl-γ-lactone Khapra beetle Not specified 167.9 mdpi.com
Racemic β-aryl-γ-ethylidene-γ-lactones Alphitobius diaperinus (adults and larvae) Not specified 72.60 to 185.52 mdpi.com
(+)-3-carene derivative Trogoderma granarium Moderate 120.9 mdpi.com
Iodolactone 6a Sitophilus granarius Strong deterrent Not specified acs.org
Iodolactone 6b Sitophilus granarius, Tribolium confusum Relatively high Not specified acs.org
Lactone 8a Sitophilus granarius, Tribolium confusum, Trogoderma granarium Very active Not specified acs.org
Lactone 8b Tribolium confusum, Sitophilus granarius Very active Not specified acs.org

Repellent and Antifeedant Activity against Aphids

The peach-potato aphid (Myzus persicae), a significant agricultural pest, has also been a target for lactone-based deterrent research. nih.govnih.gov Synthetic hydroxy lactones derived from piperitone, which itself is a weak attractant, were found to deter the settling of M. persicae. nih.gov The deterrent effect of some of these lactones was observed to begin as early as one hour after application. nih.gov

Citral, a known insect repellent, loses its repellent properties when modified with a lactone moiety. nih.gov However, the resulting lactones can still act as feeding deterrents. For instance, α-methylenelactone was found to inhibit both pre-ingestive and ingestive settling and probing activities of aphids. nih.gov In contrast, saturated γ-lactone and α,γ-dimethylenelactone acted as post-ingestive deterrents, affecting the aphids after they had started feeding. nih.gov

**Table 2: Repellent and Antifeedant Activity of Citral-Derived Lactones against *Myzus persicae***

Lactone Derivative Effect on Aphid Behavior Reference
α-Methylenelactone Inhibited pre-ingestive and ingestive settling and probing nih.gov
Saturated γ-lactone Post-ingestive settling deterrent; no effect on probing nih.gov
α,γ-Dimethylenelactone Post-ingestive settling deterrent; no effect on probing nih.gov
γ-Methylenelactone No effect on aphid behavior nih.gov

Lactones as Broad-Spectrum Insect Deterrents

The application of lactone-based compounds extends to other insect pests as well. Lactone ring compounds have been shown to cause feeding inhibition and behavioral deterrence in the larval stages of the lesser mealworm, Alphitobius diaperinus, and also exhibit strong antifeedant properties against the adults. mdpi.com Natural lactones have also been found to be effective against cutworms such as Peridroma saucia and Spodoptera frugiperda. mdpi.com

Furthermore, dihydronepetalactone, a minor component of catmint essential oil, has been identified as an effective insect repellent. google.com Synthetic lactone derivatives have also been tested against the invasive fruit pest Drosophila suzukii, with some compounds demonstrating significant toxicity. mdpi.com

The research into the insect deterrent properties of lactones is a promising field for the development of new pest management strategies. The structural diversity of lactones allows for the potential synthesis of compounds with targeted activity against specific insect pests, offering a more sustainable approach to crop protection. mdpi.comnih.gov

Future Research Directions and Perspectives

Innovations in Asymmetric Synthesis

The generation of the specific stereoisomer, (R)-4-isopropyldihydrofuran-2(3H)-one, is crucial for its use in pharmaceuticals like Brivaracetam. chemicalbook.com Consequently, a major focus of research is the development of highly selective and efficient asymmetric synthetic routes.

Emerging strategies are moving beyond classical resolution, targeting more elegant and sustainable methods. One of the most promising innovations is the use of organocatalysis . A novel process has been developed for the asymmetric synthesis of the related (R)-4-propyldihydrofuran-2(3H)-one, starting from trans-2-hexen-1-al and nitromethane (B149229). google.com This method employs small, metal-free organic molecules as catalysts, offering significant advantages in terms of cost, scalability, and reduced environmental impact by avoiding heavy metal contamination. google.com

Biocatalysis represents another key frontier. epo.org Researchers have reported routes utilizing enzymatic resolution of racemic mixtures, such as substituted malonates, to isolate the desired (R)-isomer. chemicalbook.comepo.org While effective, these methods can be costly due to the stringent conditions required for enzymatic catalysis. epo.org Future work will likely focus on developing more robust and cost-effective enzyme systems.

The use of chiral auxiliaries , such as Evans-type oxazolidinones, continues to be a reliable method. google.com In these syntheses, the chiral auxiliary directs the stereochemical outcome of reactions like alkylation before being cleaved to yield the optically pure product. google.com Innovations in this area may involve the development of more easily recyclable chiral auxiliaries.

Furthermore, metal-catalyzed reactions are being refined for greater efficiency and selectivity. For instance, rhodium-catalyzed asymmetric conjugate reduction and ruthenium-catalyzed cyclizations have been employed in the synthesis of γ-butyrolactones. chemicalbook.comnih.gov The challenge remains to reduce the cost and toxicity associated with these precious metal catalysts. chemicalbook.com

Synthetic Strategy Key Features Advantages Challenges
Organocatalysis Uses small, metal-free organic molecules.Economical, scalable, low environmental impact. google.comCatalyst efficiency and turnover numbers.
Biocatalysis Employs enzymes for stereoselective reactions.High enantioselectivity. chemicalbook.comCost of enzymes, stringent reaction conditions. epo.org
Chiral Auxiliaries Covalently attached chiral director.High optical purity, reliable. google.comMultiple steps (attachment/removal), atom economy.
Metal Catalysis Uses transition metals (e.g., Rh, Ru).High reactivity and selectivity. chemicalbook.comnih.govCost and toxicity of precious metals. chemicalbook.com

Comprehensive Mechanistic Understanding of Reactions

A thorough understanding of the reaction mechanisms governing the formation of 4-isopropyldihydrofuran-2(3H)-one is essential for optimizing existing synthetic routes and designing new ones. Future research will delve deeper into the intricate details of these chemical transformations.

For instance, in syntheses involving chiral auxiliaries, the precise mechanism of stereochemical induction is of great interest. The reaction proceeds through the formation of a metal enolate, with the chiral auxiliary sterically blocking one face of the enolate, thereby directing the approach of the electrophile to the opposite face. google.com Detailed computational and spectroscopic studies can further elucidate the exact transition state geometries.

In the innovative organocatalytic routes, the mechanism involves a cascade of reactions, often starting with a Michael addition. google.com Understanding the subtle non-covalent interactions between the substrate, catalyst, and reagents is key to explaining the high degree of stereocontrol observed. Future work will likely involve in-depth kinetic and computational studies to map out the entire catalytic cycle.

The cyclization step itself, where the linear precursor closes to form the furanone ring, is another critical area of study. This intramolecular lactonization can be influenced by various factors, including the nature of the solvent, the temperature, and the type of acid or base used. google.com A comprehensive mechanistic understanding would allow for the fine-tuning of these conditions to maximize yield and prevent side reactions like racemization. epo.org

Exploration of Novel Derivatives and Their Academic Relevance

While its role in the synthesis of Brivaracetam is paramount, this compound is also a versatile scaffold for creating a diverse range of novel derivatives with broad academic and practical relevance. The γ-butyrolactone core is a privileged structure found in numerous biologically active molecules. nih.gov

Exploration is underway to use this lactone as a starting point for synthesizing natural products and their analogues. For example, substituted γ-butyrolactones are key intermediates in the synthesis of lignan lactones , some of which exhibit potent antileukemic activity. psu.edu They also serve as precursors for pheromone-based insect attractants , offering potential for eco-friendly agricultural applications. chemicalbook.com

The academic community is also investigating the therapeutic potential of new derivatives in other areas. Studies have shown that certain γ-butyrolactone derivatives possess neuroprotective effects , suggesting their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov Other analogues have demonstrated hypoglycemic activity , opening avenues for research into new treatments for type 2 diabetes. nih.gov The functional lactone ring allows for a variety of chemical modifications, enabling the synthesis of libraries of compounds for screening and structure-activity relationship (SAR) studies. smolecule.com

Derivative Class Academic/Industrial Relevance Example Application/Activity
Lignan Lactones Anticancer research psu.eduSynthesis of Podorhizon (antileukemic) psu.edu
Pheromones Agrochemicals chemicalbook.comDevelopment of species-specific insect attractants chemicalbook.com
Neuroprotective Agents Neuroscience, Medicine nih.govInhibition of ROS production and autophagy in neuronal cells nih.gov
Hypoglycemic Agents Diabetology, Medicine nih.govα-glucosidase inhibition nih.gov
Bacterial Signaling Molecules Microbiology, Synthetic Biology nih.govnih.govProbing regulation of antibiotic production in Streptomyces nih.gov

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational modeling is becoming an indispensable tool for accelerating research related to this compound and its derivatives. These in silico methods provide deep insights into structure-function relationships, reaction mechanisms, and biological interactions that are often difficult to obtain through experimentation alone.

Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), are being used to investigate reaction pathways for the synthesis of γ-butyrolactones. acs.org These models can calculate the energies of transition states and intermediates, helping to rationalize the observed stereoselectivity and optimize reaction conditions. acs.org

Molecular dynamics (MD) simulations and docking studies are employed to understand how γ-butyrolactone derivatives interact with biological targets. For example, molecular docking has been used to theoretically prove the binding between a butyrolactone derivative and the enzyme α-glucosidase, corroborating experimental findings of its hypoglycemic activity. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Isopropyldihydrofuran-2(3H)-one, and how are reaction conditions optimized?

The compound is often synthesized via multi-step routes involving stereoselective cyclization or functional group transformations. For example, a related dihydrofuran derivative was synthesized using a three-stage process with temperature-controlled steps (0°C for 3 hours) and purification via column chromatography. Yield optimization relies on controlling reaction parameters such as solvent polarity, temperature, and catalysts. NMR spectroscopy (e.g., 1H and 13C) is critical for confirming intermediates and final product identity .

Q. How is X-ray crystallography applied to determine the structural configuration of this compound derivatives?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, the crystal structure of (4R)-3-hydroxy-7-isopropyl-4-methyl-5,6-dihydrobenzofuran-2(4H)-one was determined at 150 K, achieving an R factor of 0.037. Data collection includes refining hydrogen atom positions and analyzing intermolecular interactions (e.g., C–H⋯H or Br⋯Br contacts) to validate packing arrangements .

Q. What biological activities have been reported for this compound derivatives?

The compound LMT-28, containing this compound, inhibits IL-6 signaling by binding to gp130, a key receptor in inflammatory pathways. This was validated via competitive binding assays and downstream phosphorylation analysis (e.g., STAT3 inhibition in breast cancer models) .

Q. Which analytical techniques are essential for purity assessment and structural validation?

High-resolution NMR and GC-MS are standard. For enantiomeric purity, chiral GC or HPLC with polarimetric detection is used. For example, >98% enantiomeric excess (e.e.) was confirmed for a dihydrofuran derivative using GC . Quantitative 1H NMR can also quantify impurities, as demonstrated in synthetic protocols for related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR/IR data may arise from dynamic stereochemistry or solvent effects. Cross-validation via complementary techniques (e.g., X-ray crystallography or computational modeling) is critical. For instance, crystal structure data resolved ambiguities in hydrogen bonding networks for a hexasubstituted dihydrofuran derivative .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound derivatives?

Chiral auxiliaries or catalysts (e.g., organocatalysts or metal-ligand complexes) enhance stereoselectivity. For example, a >98% e.e. was achieved using a stereospecific catalyst in a tetrahydrofuran synthesis. Post-synthetic purification via recrystallization or chiral chromatography further refines enantiomeric ratios .

Q. How do stability and reactivity under varying experimental conditions impact synthetic scalability?

Stability studies under thermal, photolytic, and oxidative conditions are mandatory. For instance, dihydrofuran derivatives may decompose via ring-opening under acidic conditions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with LC-MS monitoring identifies degradation pathways .

Q. What challenges arise in studying structure-activity relationships (SAR) for gp130-targeted derivatives?

SAR requires precise modulation of substituents (e.g., isopropyl or hydroxyl groups) to balance binding affinity and metabolic stability. Computational docking (e.g., molecular dynamics simulations) paired with mutational analysis of gp130’s binding pocket can guide rational design. For LMT-28, the isopropyl group was critical for hydrophobic interactions with gp130 .

Methodological Notes

  • Data Contradiction Analysis : Cross-referencing experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) reduces misinterpretation risks .
  • Safety Protocols : Handling requires PPE (gloves, goggles) and ventilation to minimize exposure to dust or vapors. Storage in airtight containers under inert atmospheres prevents oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.